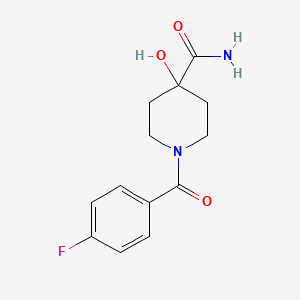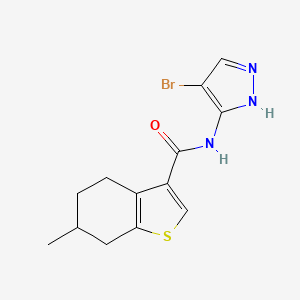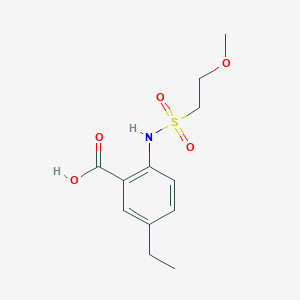![molecular formula C12H17ClN2O3S B7049476 5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide](/img/structure/B7049476.png)
5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloromethyl group attached to a phenyl ring, which is further connected to a sulfonylamino group and a pentanamide chain. The presence of these functional groups makes it a versatile compound for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(chloromethyl)phenyl sulfone with an appropriate amine to form the sulfonylamino intermediate. This intermediate is then reacted with pentanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products like carboxylic acids and amines.
Scientific Research Applications
5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonylamino group can enhance the compound’s binding affinity and specificity towards its targets. The overall effect is a modulation of biochemical pathways, which can result in therapeutic or industrial benefits.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl phenyl sulfone
- Phenylmethanesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloromethyl group and a sulfonylamino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[[3-(chloromethyl)phenyl]sulfonylamino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c13-9-10-4-3-5-11(8-10)19(17,18)15-7-2-1-6-12(14)16/h3-5,8,15H,1-2,6-7,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWGTSRLDWKYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCCC(=O)N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-1-methylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-amine](/img/structure/B7049410.png)
![3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol](/img/structure/B7049422.png)
![3-[4-[Cyano(phenyl)methyl]piperazin-1-yl]propanenitrile](/img/structure/B7049437.png)


![N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049461.png)
![3-methyl-N-[(4-methylsulfonylphenyl)methyl]oxan-4-amine](/img/structure/B7049469.png)
![2-[2-(2-hydroxypropyl)azepan-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049479.png)


![1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7049490.png)
![N-[1-(thiadiazol-4-ylmethyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7049498.png)

![Ethyl 2-[2-(2-methylimidazol-1-yl)ethylamino]-1,3-thiazole-5-carboxylate](/img/structure/B7049506.png)
